1H-Indazole-4-carboxylic Acid
Overview
Description
1H-Indazole-4-carboxylic acid is a heterocyclic aromatic organic compound that features an indazole ring fused with a carboxylic acid group at the fourth position
Mechanism of Action
Mode of Action
The mode of action of 1H-Indazole-4-carboxylic Acid involves its interaction with these targets, leading to various changes. For instance, it has been observed that certain indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
It’s worth noting that indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the compound’s broad range of biological activities. For instance, certain indazole derivatives have been observed to inhibit cell growth of many neoplastic cell lines .
Biochemical Analysis
Biochemical Properties
1H-Indazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form coordination polymers with transition metal ions, which exhibit unique magnetic and luminescence properties
Cellular Effects
This compound affects various types of cells and cellular processes. Studies have demonstrated its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, MTT assays performed on human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines indicated that cadmium-based coordination polymers of this compound exhibit dose-dependent toxicity on B16-F10 cells . This suggests that the compound can influence cell viability and proliferation, making it a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to coordinate with metal ions, forming complexes that can modulate the activity of various enzymes and proteins . These interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, the formation of coordination polymers with transition metal ions has been shown to exhibit interesting magnetic properties over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent toxicity, particularly in cancer cell lines . High doses of the compound can lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These findings are crucial for developing safe and effective treatments using this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s ability to form coordination polymers with transition metal ions suggests that it can modulate the activity of enzymes involved in these pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Studies on the compound’s transport mechanisms are crucial for understanding its bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form coordination polymers with transition metal ions suggests that it can be targeted to specific cellular locations, influencing its activity and function . Understanding these localization mechanisms is essential for developing targeted therapies using this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These reactions typically occur under mild conditions and yield good to excellent results.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions are common practices to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
1H-Indazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1H-Indazole-4-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
1H-Indazole-4-carboxylic acid can be compared with other similar compounds, such as:
1H-Indazole-3-carboxylic acid: Similar in structure but with the carboxylic acid group at the third position, exhibiting different chemical and biological properties.
2H-Indazole-4-carboxylic acid: A tautomeric form with distinct stability and reactivity.
1H-Indazole-4-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1H-indazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKZHHIUOZGUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621137 | |
Record name | 1H-Indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677306-38-6 | |
Record name | 1H-Indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-Indazole-4-carboxylic acid interesting for building magnetic and luminescent materials?
A1: this compound (HL) possesses several characteristics that make it attractive for constructing coordination polymers with interesting magnetic and luminescent properties:
- Coordination Sites: The molecule features both nitrogen atoms within the indazole ring and a carboxylic acid group, providing multiple coordination sites for metal ions. This allows for the formation of diverse structural motifs within the resulting coordination polymers [].
- Planar Structure: The relatively planar structure of HL can facilitate close packing of molecules within the crystal lattice, potentially influencing magnetic interactions between metal centers [].
- Chromophore: The conjugated system within the indazole ring can act as a chromophore, absorbing and emitting light in specific wavelengths. This property, combined with the influence of coordinated metal ions, can lead to interesting luminescent behavior [].
Q2: The research mentions a Cadmium-based coordination polymer exhibiting toxicity. Could you elaborate on this finding and its implications?
A: The study by [...] observed that among the tested metal-based coordination polymers, the Cadmium-based compound exhibited dose-dependent toxicity specifically on B16-F10 mouse skin melanoma cells []. This finding suggests that the toxicity is likely due to the release of Cadmium(II) ions, known for their cytotoxic effects. This highlights the importance of carefully considering the choice of metal ions in coordination polymer design, especially when targeting biomedical applications. While Cadmium's toxicity raises concerns, the research also showed that Zinc-based polymers, exhibiting luminescence, did not show toxicity against both cancerous and non-cancerous cell lines. This opens up exciting possibilities for exploring Zinc-based this compound coordination polymers for luminescent applications with potentially reduced toxicity profiles [].
A: While the provided research focuses on coordination polymers, a separate study [] investigates 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives for their anticancer, antiangiogenic, and antioxidant properties. While the specific details of the structure-activity relationship require further investigation, the presence of the 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid scaffold suggests its potential as a promising pharmacophore. Future studies should focus on systematically modifying substituents on this scaffold to understand their impact on biological activity and potentially optimize their efficacy for specific therapeutic applications.
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